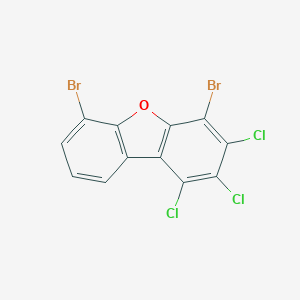
4,6-Dibromo-1,2,3-trichlorodibenzofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ziconotide is a synthetic peptide derived from the venom of the marine snail Conus magus. It is a potent analgesic agent used for the treatment of severe chronic pain. Ziconotide is unique in its mechanism of action as it selectively blocks N-type voltage-gated calcium channels, which are involved in pain signal transmission. This compound is particularly valuable for patients who do not respond adequately to other pain management therapies .
準備方法
Synthetic Routes and Reaction Conditions
Ziconotide is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically divided into segments, with each segment being synthesized separately and then combined. The segments are protected with specific groups to prevent unwanted reactions during the synthesis .
Segment Synthesis: The peptide is divided into four segments[19-25]A, [12-18]B, [6-11]C, and [1-5]D. Each segment is synthesized on a solid-phase resin.
Coupling and Deprotection: The segments are sequentially coupled to form the full-length peptide. The protecting groups are removed, and the peptide is cleaved from the resin.
Oxidation: The linear peptide undergoes liquid-phase oxidation to form the correct disulfide bonds, resulting in the final ziconotide structure
Industrial Production Methods
The industrial production of ziconotide follows a similar approach but is optimized for large-scale synthesis. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation. The use of advanced techniques ensures high purity and yield, making the process suitable for commercial production .
化学反応の分析
Types of Reactions
Ziconotide primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. The key reactions include:
Peptide Bond Formation: This is achieved through coupling reactions between amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Disulfide Bond Formation: Oxidation reactions are used to form disulfide bonds between cysteine residues. .
Major Products
The major product of these reactions is the fully synthesized ziconotide peptide, which contains three disulfide bonds crucial for its biological activity .
科学的研究の応用
Ziconotide has a wide range of scientific research applications, particularly in the fields of medicine and neuroscience:
Pain Management: Ziconotide is used as an intrathecal analgesic for patients with severe chronic pain who are refractory to other treatments. .
Neuroscience Research: Ziconotide is used to study the role of N-type calcium channels in neurotransmission and pain signaling. .
Drug Development: Ziconotide’s unique mechanism of action makes it a valuable lead compound for developing new analgesics with improved safety and efficacy profiles
作用機序
Ziconotide exerts its effects by selectively binding to N-type voltage-gated calcium channels located on nociceptive afferent neurons in the dorsal horn of the spinal cord. This binding inhibits the influx of calcium ions, which in turn prevents the release of pro-nociceptive neurotransmitters such as glutamate, calcitonin gene-related peptide (CGRP), and substance P. By blocking these channels, ziconotide effectively reduces pain transmission and provides analgesia .
類似化合物との比較
Ziconotide is unique among analgesics due to its specific mechanism of action and its origin from marine snail venom. It is often compared with other pain management drugs:
Oxycodone: A semisynthetic opioid used for severe pain.
Tramadol: An opioid analgesic used for moderate to severe pain.
Ziconotide’s lack of opioid receptor activity makes it a valuable alternative for patients who cannot tolerate opioids or are at risk of addiction .
Conclusion
Ziconotide is a powerful and unique analgesic derived from marine snail venom. Its selective inhibition of N-type calcium channels provides effective pain relief for patients with severe chronic pain. The compound’s synthesis involves advanced peptide synthesis techniques, and its applications in pain management and neuroscience research continue to expand. Compared to traditional opioids, ziconotide offers a non-addictive alternative, making it a crucial tool in the fight against chronic pain.
If you have any more questions or need further details, feel free to ask!
特性
CAS番号 |
107227-53-2 |
|---|---|
分子式 |
C12H3Br2Cl3O |
分子量 |
429.3 g/mol |
IUPAC名 |
4,6-dibromo-1,2,3-trichlorodibenzofuran |
InChI |
InChI=1S/C12H3Br2Cl3O/c13-5-3-1-2-4-6-8(15)10(17)9(16)7(14)12(6)18-11(4)5/h1-3H |
InChIキー |
XFMGORLTEPFRGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
正規SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C(=C(C(=C3Br)Cl)Cl)Cl |
同義語 |
DIBROMO-TRICHLORODIBENZOFURAN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















